molecular formula C7H6O3S B121105 5-Acetylthiophene-2-carboxylic acid CAS No. 4066-41-5

5-Acetylthiophene-2-carboxylic acid

Cat. No. B121105
CAS RN: 4066-41-5
M. Wt: 170.19 g/mol
InChI Key: LIKIMWYKJUFVJP-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-carboxylic acid is a chemical compound derived from thiophene, a heterocyclic compound with a sulfur atom in its ring structure. It is an intermediate in the synthesis of various pharmaceuticals and organic molecules. The compound has been utilized in the synthesis of arotinolol hydrochloride, a beta-blocker used for treating hypertension and cardiac arrhythmias .

Synthesis Analysis

The synthesis of 5-acetylthiophene-2-carboxylic acid involves multiple steps starting from thiophene. One reported method includes a five-step reaction process that ultimately yields arotinolol hydrochloride with an overall yield of about 6% . Another approach for synthesizing derivatives involves the reaction of 2-acetylthiophene with arenediazonium chlorides in the presence of a catalyst, leading to the formation of 2-acetyl-5-arylthiophenes . Additionally, methods have been developed for the synthesis of related compounds, such as 5-alkylthio-4-ketoalkanoic acids, through reductive cleavage of acetylamino- and nitrothiophene-2-carboxylic acids .

Molecular Structure Analysis

The molecular structure of 5-acetylthiophene-2-carboxylic acid and its derivatives has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. These methods help determine the positions of substituent groups and confirm the overall structure of the compounds . The presence of the acetyl and carboxylic acid groups on the thiophene ring significantly influences the chemical behavior and reactivity of the molecule.

Chemical Reactions Analysis

5-Acetylthiophene-2-carboxylic acid participates in various chemical reactions due to its functional groups. For instance, it can be converted into 5-acetylthiophene-2-formamide, which is then used in further reactions to synthesize arotinolol hydrochloride . The compound's reactivity with different reagents, such as alkali metals in liquid ammonia, can lead to the cleavage of the thiophene ring and the formation of new compounds like 5-mercapto-4-ketoalkanoic acids .

Physical and Chemical Properties Analysis

While the specific physical properties of 5-acetylthiophene-2-carboxylic acid are not detailed in the provided papers, the compound's structure suggests it would exhibit properties typical of aromatic carboxylic acids. These might include a relatively high melting point and the ability to form hydrogen bonds due to the carboxylic acid group, which could affect its solubility in various solvents. The acetyl group also contributes to the compound's reactivity, particularly in electrophilic aromatic substitution reactions . Supramolecular liquid-crystalline complexes derived from related compounds suggest potential applications in materials science

Scientific Research Applications

Synthesis Applications

5-Acetylthiophene-2-carboxylic acid is used in various synthesis processes. For instance, it is used in the synthesis of arotinolol hydrochloride, a process that involves several reaction steps starting from thiophene (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011). Similarly, it is part of the reaction process to produce 5-(2-mercapto-4-thiazolyl)-2-thiophene formamide, which is further processed into arotinolol hydrochloride.

Chemical Reactions

5-Acetylthiophene-2-carboxylic acid is involved in various chemical reactions. For example, it reacts with N-(hydroxymethyl)chloroacetamide in concentrated sulfuric acid to yield derivatives (Y. Gol'dfarb, A. P. Yakubov, & L. I. Belen’kii, 1986). It is also used in the synthesis of anti-inflammatory agents, where it is converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).

Biological Activity

This compound is explored for its potential in developing new therapeutic agents. For instance, 5-substituted benzo[b]thiophene derivatives synthesized from 5-aminobenzo[b]thiophene-2-carboxylic acid have shown potent anti-inflammatory activity. This illustrates the potential of 5-acetylthiophene-2-carboxylic acid derivatives in pharmacology (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).

Catalysis and Material Science

In catalysis and material science, 5-acetylthiophene-2-carboxylic acid derivatives are used to create polysubstituted thiophenes and benzothiophenes, which have applications in creating materials with liquid crystalline, photochromic, and other functional properties (Shyh-Ming Yang et al., 2002).

Safety And Hazards

5-Acetylthiophene-2-carboxylic acid is classified as a warning hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-acetylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKIMWYKJUFVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395811
Record name 5-acetylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylthiophene-2-carboxylic acid

CAS RN

4066-41-5
Record name 5-Acetyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4066-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-2-(2-thienyl)-1,3-dioxolan (6.6 g) (synthesized in accordance with the method described in Tetrahedron, 41, 3803 (1985)) was dissolved in tetrahydrofuran (200 ml), and N,N,N', N'-tetramethylethylenediamine (5.87 ml) was added. The mixture was cooled to -78° C., and n-butyllithium (1.6M in hexane, 25 ml) was slowly added dropwise. The mixture was stirred at the same temperature for 2 hours, and warmed slowly to room temperature for a period of 2 hours with introducing carbon dioxide gas. The reaction mixture was concentrated under reduced pressure, and 2N hydrochloric acid (200 ml) was added. The mixture was stirred for 3 hours, and precipitated crystals were collected by filtration, washed with water and dried to give 5-acetyl-2-thiophenecarboxylic acid (3.87 g) as crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SZ Taits, VN Bulgakova - Bulletin of the Academy of Sciences of the USSR …, 1984 - Springer
… similar process was observed previously [ii] in the treatment of methyl5-acetylthienyl2-acetate by atmospheric oxygen, which gives a 64.7% yield of 5-acetylthiophene-2-carboxylic acid. …
Number of citations: 1 link.springer.com
AOF HYDROXY - Thiophenecarboxylic Acids and Their …, 1986 - Wiley Online Library
… example, ferrocene gave a mixture of the mono-and diacyl derivatives with thiophene-2-carboxylic acid chloride, and the monoacyl compound with 5-acetylthiophene-2-carboxylic acid~ …
Number of citations: 0 onlinelibrary.wiley.com
E Enkvist, M Kriisa, M Roben, G Kadak… - Bioorganic & medicinal …, 2009 - Elsevier
… 5-Acetylthiophene-2-carboxylic acid was treated with N,N-dimethylformamide dimethyl acetal followed by the reaction with guanidine in the presence of a base (K 2 CO 3 or CH 3 ONa) …
Number of citations: 15 www.sciencedirect.com
E Enkvist, A Vaasa, M Kasari, M Kriisa, T Ivan… - ACS chemical …, 2011 - ACS Publications
… 5-(2-aminopyrimidin-4-yl)thiophene-2-carboxylic acid (23) and 5-(2-aminopyrimidin-4-yl)selenophene-2-carboxylic acid were synthesized from 5-acetylthiophene-2-carboxylic acid and …
Number of citations: 53 pubs.acs.org
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 71 www.cell.com
A Singh, MS Bhattacharyya, UC Banerjee - Process Biochemistry, 2009 - Elsevier
Geotrichum candidum is well known for the reduction of prochiral ketones to chiral alcohol with high yield and excellent enantioselectivity. Carbonyl reductase from G. candidum was …
Number of citations: 17 www.sciencedirect.com
X Zhao, H Li, J Li, K Liu, B Wang, Y Wang, X Li… - … Pharmaceutica Sinica B, 2020 - Elsevier
… intermediates are mostly commercial available with one exception: 5-(2-methylthiazol-4-yl)thiophene-2-carbaldehyde was synthesized from 5-acetylthiophene-2-carboxylic acid (36), …
Number of citations: 7 www.sciencedirect.com
G Mori, LR Chiarelli, M Esposito, V Makarov… - Chemistry & biology, 2015 - cell.com
To combat the emergence of drug-resistant strains of Mycobacterium tuberculosis, new antitubercular agents and novel drug targets are needed. Phenotypic screening of a library of …
Number of citations: 74 www.cell.com
EA Zauer - Chemistry of Heterocyclic Compounds, 2011 - Springer
… acid (13), 3-methyl-thiophene-2-carboxylic acid (14), 5-methylthiophene-2-carboxylic acid (15), 2-thienylacetic acid (16), 3-thienylacetic acid (17), 5-acetylthiophene-2-carboxylic acid (…
Number of citations: 8 link.springer.com
HY Lo, J Bentzien, RW Fleck, SS Pullen… - Bioorganic & medicinal …, 2008 - Elsevier
… amide coupling reaction with the corresponding acid partners, (5-bromothiophene-2-carboxylic acid, 5-formyl-2-thiophenecarboxylic acid, and 5-acetylthiophene-2-carboxylic acid), …
Number of citations: 23 www.sciencedirect.com

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